Diiodate d'hydrogène de potassium

Vue d'ensemble

Description

Potassium hydrogen diiodate, also known as potassium biiodate, is a chemical compound with the formula KH(IO₃)₂. It is a white to yellow crystalline solid that is sparingly soluble in water. This compound is primarily used as an oxidizing agent in various chemical reactions and analytical procedures.

Applications De Recherche Scientifique

Potassium hydrogen diiodate has several applications in scientific research, including:

Analytical Chemistry: It is used as a primary standard in iodometric titrations due to its high purity and stability.

Biology: It serves as an oxidizing agent in various biochemical assays and experiments.

Medicine: Potassium hydrogen diiodate is used in the preparation of iodine solutions for antiseptic and disinfectant purposes.

Industry: It is employed in the manufacturing of other iodine compounds and as an oxidizing agent in various industrial processes.

Mécanisme D'action

Target of Action

Potassium hydrogen diiodate (KH(IO3)2) is a chemical compound with a molecular weight of 389.91 The primary targets of this compound are not well-documented in the literature

Mode of Action

It’s important to note that the compound is an oxidizer , which suggests it may interact with other substances by accepting electrons and causing oxidation reactions.

Pharmacokinetics

Its solubility is reported to be 13 g/L , which could influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of potassium hydrogen diiodate. For instance, its corrosive properties may be enhanced in certain conditions . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium hydrogen diiodate can be synthesized by reacting potassium iodate (KIO₃) with iodic acid (HIO₃) under controlled conditions. The reaction typically involves dissolving potassium iodate in water and then adding iodic acid slowly while maintaining the temperature and pH to ensure the formation of potassium hydrogen diiodate.

Industrial Production Methods: In industrial settings, the production of potassium hydrogen diiodate involves large-scale reactions where potassium iodate and iodic acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to crystallization processes to obtain pure potassium hydrogen diiodate crystals. The crystals are filtered, washed, and dried to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: Potassium hydrogen diiodate primarily undergoes oxidation-reduction reactions. It acts as an oxidizing agent and can oxidize various reducing agents.

Common Reagents and Conditions:

Oxidation Reactions: Potassium hydrogen diiodate reacts with reducing agents such as sodium thiosulfate (Na₂S₂O₃) in the presence of an acid to produce iodine (I₂). The reaction is as follows: [ KH(IO₃)₂ + 11H^+ + 10I^- \rightarrow 6I₂ + K^+ + 6H₂O ]

Major Products:

Oxidation of Reducing Agents: The major product formed is iodine (I₂), which can be used for further analytical purposes.

Comparaison Avec Des Composés Similaires

Potassium Iodate (KIO₃): Similar to potassium hydrogen diiodate, potassium iodate is also an oxidizing agent but lacks the additional hydrogen iodate group.

Sodium Iodate (NaIO₃): Another oxidizing agent, sodium iodate, is used in similar applications but has different solubility and reactivity properties.

Uniqueness: Potassium hydrogen diiodate is unique due to its dual role as both a potassium salt and a hydrogen iodate, providing distinct reactivity and solubility characteristics. Its high purity and stability make it an ideal primary standard for iodometric titrations, setting it apart from other similar compounds.

Propriétés

IUPAC Name |

potassium;iodic acid;iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HIO3.K/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAYDTMSDROWHW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

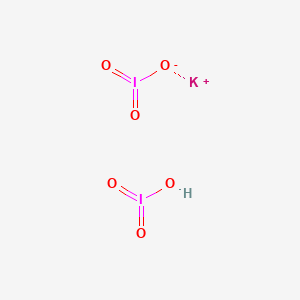

OI(=O)=O.[O-]I(=O)=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HI2KO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7782-68-5 (Parent) | |

| Record name | Iodic acid (HIO3), potassium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1065477 | |

| Record name | Potassium hydrogen diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Potassium hydrogen diiodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13455-24-8 | |

| Record name | Iodic acid (HIO3), potassium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), potassium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hydrogen diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen diiodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)